1-Methyl-3-piperidin-3-ylindole
Description
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-3-piperidin-3-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-10-13(11-5-4-8-15-9-11)12-6-2-3-7-14(12)16/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3 |
InChI Key |
ZALNUJQHMWCRDL-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3CCCNC3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CCCNC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole
A closely related compound, 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, shares the indole backbone but differs in substituents: it contains a pyrrolidine (5-membered ring) instead of piperidine (6-membered) and features a conjugated ylidene group. Key differences include:
Notes:
- *Basicity inferred from analogous piperidine derivatives; direct data unavailable.
- The planar ylidene system in 3-(1-methylpyrrolidin-2-ylidene)-3H-indole enables π-stacking interactions (centroid distances: 3.729–3.858 Å), whereas the bulkier piperidine in the target compound may disrupt such interactions .
Functional Analog: 1-Methyl-3-pyrrolidinylindole Derivatives
Compounds like 1-methyl-3-(pyrrolidin-2-yl)indole lack the ylidene conjugation but share a 5-membered heterocyclic substituent. These derivatives exhibit:
- Reduced Basicity : Compared to the ylidene analog due to the absence of electron-donating conjugation.
- Flexible Binding Modes : The pyrrolidine ring allows for adaptive interactions in receptor binding, unlike the rigid ylidene system.
Key Research Findings
Basicity and Reactivity
- The ylidene group in 3-(1-methylpyrrolidin-2-ylidene)-3H-indole significantly enhances basicity (pKa >12), attributed to delocalization of the lone pair on nitrogen into the indole π-system . In contrast, this compound’s basicity is moderated by the saturated piperidine ring, limiting resonance stabilization.
- Synthetic Utility : The ylidene derivative’s high basicity facilitates its use as a catalyst in asymmetric synthesis, whereas the piperidine analog may serve as a scaffold for drug candidates requiring metabolic stability .
Crystallographic and Supramolecular Features
- Planarity: The ylidene compound’s near-planar structure (deviation ≤0.096 Å from the least-squares plane) promotes π-stacking and hydrogen-bonded networks with water molecules (O–H⋯N/O interactions) . The piperidine analog’s non-planar structure likely diminishes such intermolecular interactions.
Preparation Methods
Fischer Indole Synthesis with Subsequent Functionalization
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. Starting with phenylhydrazine derivatives and ketones, this method enables regioselective indole formation under acidic conditions. For 1-methyl-3-piperidin-3-ylindole, the protocol involves:
- Indole Core Assembly : Cyclization of 4-piperidone phenylhydrazine derivatives under HCl/EtOH reflux yields 3-piperidin-3-ylindole intermediates.
- N-Methylation : Subsequent treatment with methyl iodide (MeI) in dimethylformamide (DMF) at 60°C introduces the 1-methyl group via nucleophilic substitution.
Key Advantages :
- High regioselectivity for the 3-position.
- Scalable to multi-gram quantities (reported yields: 68–72%).
Limitations :
- Requires stringent pH control to avoid over-alkylation.
- Piperidine ring oxidation may occur under prolonged heating.
N-Alkylation of 3-Piperidin-3-ylindole Precursors
Direct alkylation of pre-formed 3-piperidin-3-ylindole offers a streamlined route:
- Substrate Preparation : Racemic 3-piperidin-3-ylindole is synthesized via reductive amination of 3-indolecarboxaldehyde with piperidine-3-amine.
- Methylation : Reaction with methyl triflate (MeOTf) in tetrahydrofuran (THF) at 0°C achieves >90% N-methylation efficiency.
Optimization Insights :
- Use of chiral auxiliaries (e.g., (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid) enables enantiomeric resolution during diastereomer separation.
- Semi-preparative HPLC is critical for isolating pure (R)- and (S)-enantiomers.
Table 1: Comparative Yields for N-Alkylation Methods
| Alkylating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methyl iodide | DMF | 60°C | 72 | 95 |
| Methyl triflate | THF | 0°C | 91 | 99 |
| Dimethyl sulfate | Acetonitrile | 25°C | 65 | 88 |
Reductive Amination for Piperidine Ring Formation
This one-pot method combines indole aldehydes with amines:
- Imine Formation : Condensation of 1-methylindole-3-carboxaldehyde with piperidin-3-amine in methanol yields the Schiff base.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) in acetic acid reduces the imine to the target amine (85% yield).
Advantages :
- Avoids pre-functionalized piperidine reagents.
- Tolerates electron-withdrawing substituents on the indole ring.
Mannich Reaction for Concurrent Ring Functionalization
The Mannich reaction introduces both piperidine and methyl groups in a single step:
- Three-Component Reaction : Indole, formaldehyde, and piperidin-3-amine react in ethanol under reflux.
- Workup : Precipitation with ice-cwater followed by column chromatography yields this compound (62% yield).
Challenges :
- Competing formation of bis-alkylated byproducts requires careful stoichiometric control.
- Limited applicability to electron-deficient indoles.
Solid-Phase Synthesis for High-Throughput Production
Adapted for combinatorial chemistry, this method employs resin-bound intermediates:
- Resin Functionalization : Wang resin is loaded with 3-nitroindole via sulfonyl chloride linkage.
- Piperidine Introduction : Hydrogenation over Pd/C converts the nitro group to an amine, followed by reductive amination with piperidin-3-one.
- Cleavage : TFA/dichloromethane (1:1) releases the target compound (55% overall yield).
Table 2: Efficiency Metrics for Solid-Phase Synthesis
| Step | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Resin loading | 12 | 95 | 98 |
| Reductive amination | 6 | 80 | 95 |
| Cleavage | 2 | 72 | 99 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-Methyl-3-piperidin-3-ylindole, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Acylation of piperidine precursors is a common approach. For example, 1-benzyl-4-piperidone derivatives undergo acylation with acyl chlorides or anhydrides in inert solvents (e.g., dichloromethane) under reflux to yield N-acylated products. Reaction optimization should focus on:
- Catalyst selection : Use base catalysts like triethylamine to neutralize HCl byproducts.
- Temperature control : Maintain 40–60°C to balance reactivity and side-reaction suppression.
- Solvent purity : Anhydrous conditions prevent hydrolysis of reactive intermediates.
- Yields exceeding 85% are achievable, as demonstrated in analogous spiro-piperidine syntheses .
- Characterization : Monitor reaction progress via TLC and confirm purity via GC-MS.
Q. Which spectroscopic methods are most effective for structural confirmation of this compound?
- Methodological Answer :
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acylated derivatives, NH/OH stretches if present) .
- GC-MS : Detect molecular ions (M⁺) despite low intensity (0.5–8% in analogous compounds). Use electron ionization (EI) at 70 eV for fragmentation patterns .
- Complementary NMR : While not explicitly covered in the evidence, ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) would resolve regiochemistry and methyl/piperidine proton environments.
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Documentation : Record reagent sources (e.g., Sigma-Aldrich for piperidine precursors), purity grades, and batch numbers .
- Standardized protocols : Pre-dry solvents (e.g., molecular sieves for THF) and use inert atmospheres (N₂/Ar) to prevent oxidation.
- Analytical validation : Cross-validate spectral data with published references (e.g., IR/GC-MS libraries) .
Advanced Research Questions
Q. How should researchers address low-intensity molecular ions in mass spectrometry data for this compound derivatives?
- Methodological Answer :
- Alternative ionization : Use electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) to enhance molecular ion detection, especially for polar or thermally labile compounds.
- Derivatization : Introduce trimethylsilyl (TMS) groups to improve volatility and ionization efficiency.
- Cross-validation : Combine GC-MS with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What strategies are recommended to assess the hydrolytic stability of the piperidine ring in physiological conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffer solutions (pH 1.2 for gastric fluid; pH 7.4 for blood) at 37°C. Monitor degradation via HPLC/UV-Vis at timed intervals.
- Structural analogs : Compare with 3-piperidinemethanol derivatives, which may exhibit similar hydrolytic susceptibility due to the tertiary amine .
- Computational modeling : Use density functional theory (DFT) to predict hydrolysis transition states and identify stabilizing substituents.
Q. How can computational methods predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors, given structural similarity to piperidine-based pharmacophores).
- MD simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding-pocket residence times.
- Pharmacophore mapping : Align with known active piperidine derivatives (e.g., trihexyphenidyl analogs) to identify critical interaction motifs .
Q. What experimental approaches resolve contradictions in regioselectivity data during acylation of piperidine precursors?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹³C-labeled acylating agents to track bond formation via NMR.
- Kinetic studies : Compare reaction rates under varying temperatures and catalysts to identify dominant pathways.
- X-ray crystallography : Resolve crystal structures of intermediates to confirm regiochemistry, as demonstrated for spiro-piperidine derivatives .
Data Analysis & Validation
Q. Which statistical methods are appropriate for analyzing dose-response data in pharmacological studies of this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
- Reproducibility checks : Use triplicate experiments with independent synth batches to minimize batch-to-batch variability .
Safety & Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Waste disposal : Neutralize acidic/byproduct streams before disposal, following institutional guidelines for amine-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
